molecular formula C22H21NO4 B6283594 rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2137794-83-1

rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6283594
CAS No.: 2137794-83-1
M. Wt: 363.4
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Description

rac-(1R,3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclo[3.1.0]hexane derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group at the 3-position and a carboxylic acid substituent at the 1-position. The rac prefix indicates a racemic mixture, though the stereochemistry (1R,3R,5R) is explicitly defined for one enantiomer . This compound serves as a critical building block in peptide synthesis and drug development due to the Fmoc group’s role in temporary amine protection, which can be cleaved under mild basic conditions .

Key structural attributes include:

  • Bicyclo[3.1.0]hexane core: A rigid, strained bicyclic system that imparts conformational restraint, enhancing binding specificity in pharmacological applications .
  • Fmoc protection: Enhances solubility in organic solvents and enables selective deprotection during solid-phase synthesis .
  • Carboxylic acid functionality: Facilitates conjugation to other molecules (e.g., peptides, proteins, or imaging probes) .

The compound is commercially available (CAS: 1699135-74-4, Mol. formula: C₂₁H₁₉NO₄) and is utilized in the synthesis of prostate-specific membrane antigen (PSMA)-targeting probes for cancer diagnostics .

Properties

CAS No.

2137794-83-1

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name Molecular Formula CAS Number Key Features Applications/Findings References
rac-(1R,3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid C₂₁H₁₉NO₄ 1699135-74-4 Fmoc-protected amino group, carboxylic acid PSMA probe synthesis; peptide conjugation
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₂H₁₇NO₄ 937244-10-5 Boc-protected amino group, azabicyclo core Intermediate in constrained peptide design
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2812223) C₈H₁₀N₄O₄S - Thiotriazole substituent, dicarboxylic acid Potent mGlu2 receptor agonist; selective activation in CNS disorders
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-fluoro- (9CI) C₈H₁₀FNO₄ 215867-23-5 Fluorine substituent, dicarboxylic acid Metabotropic glutamate receptor modulation; preclinical neuropharmacology studies
rac-(1R,3S,4S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.0]pentane-1-carboxylic acid C₂₀H₁₇NO₄ - Bicyclo[2.1.0]pentane core, Fmoc-protected amino Conformational studies; synthetic accessibility evaluation

Structural Nuances and Functional Implications

Protecting Groups :

  • The Fmoc group in the target compound contrasts with Boc (tert-butoxycarbonyl) in the azabicyclo derivative . Fmoc is base-labile (e.g., cleaved by piperidine), while Boc requires acidic conditions (e.g., trifluoroacetic acid), influencing synthetic workflows .
  • The absence of protection in LY2812223 highlights its role as a bioactive molecule rather than a synthetic intermediate.

The azabicyclo[3.1.0]hexane core () introduces a nitrogen atom, enabling hydrogen bonding in peptide mimics .

Substituent Effects :

  • Fluorine in the 4-position () enhances metabolic stability and bioavailability, critical for CNS-targeting drugs .
  • Thiotriazole in LY2812223 confers high mGlu2 receptor affinity (EC₅₀ = 14 nM) and functional selectivity over mGlu3, validated via crystallography .

Stereochemical Complexity :

  • The (1R,3R,5R) configuration in the target compound contrasts with the (1R,2S,4R,5R,6R) stereochemistry of LY2812223, demonstrating how stereochemistry dictates receptor engagement .

Preparation Methods

Epoxide Cyclopropanation (Patent Route)

A patented approach (WO2005047215A2) utilizes a protected epoxide intermediate subjected to intramolecular cyclopropanation. Key steps include:

  • Epoxide Activation : Treatment of epoxide 4 with Et₃Al and LiHMDS at −60°C induces ring-opening and cyclopropanation, yielding bicyclic alcohol 5 with high stereochemical fidelity.

  • Oxidation : Alcohol 5 is oxidized to ketone 7 using NaClO in acetic acid/acetonitrile.

  • Strecker Reaction : Ketone 7 undergoes a stereoselective Strecker reaction with NH₃ and TMSCN in MeOH, facilitated by Ti(OiPr)₄, to afford aminonitrile 10 .

Table 1: Cyclopropanation Reaction Conditions

StepReagents/ConditionsTemperatureYieldDiastereoselectivity
Epoxide openingEt₃Al, LiHMDS, THF−60°C85%>20:1 dr
OxidationNaClO, CH₃CN/CH₃COOH0°C → RT78%N/A
Strecker reactionNH₃, TMSCN, Ti(OiPr)₄, MeOHRT72%>95:5 dr

(3 + 2) Annulation (Photoredox Route)

An alternative method employs a (3 + 2) annulation between cyclopropenes and aminocyclopropanes under iridium photoredox catalysis. Difluorocyclopropenes enhance diastereoselectivity (>95:5 dr), while removable substituents on the cyclopropylaniline enable downstream functionalization.

Amino Group Functionalization and Fmoc Protection

After establishing the bicyclic core, the primary amine is introduced and protected:

Hydrolysis of Aminonitrile

Aminonitrile 10 (from Table 1) is hydrolyzed to the primary amine 11 using 60% H₂SO₄ at 100°C for 2 hours.

Fmoc Protection

The free amine is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) groups via reaction with Fmoc-Cl in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).

Table 2: Fmoc Protection Optimization

BaseSolventTemperatureTimeYield
DIPEADCM0°C → RT4 h92%
PyridineTHFRT12 h78%
TEADMF0°C2 h85%

Carboxylic Acid Installation

The carboxylic acid moiety is introduced via two pathways:

Direct Oxidation of Alcohols

The patent route oxidizes a secondary alcohol to a ketone intermediate, which is subsequently functionalized via homologation. However, this method requires multiple steps and offers moderate yields (50–60%).

Carboxylation via Nitrile Hydrolysis

A more efficient approach hydrolyzes the nitrile group in aminonitrile 10 directly to the carboxylic acid using 6 M HCl at reflux. This one-pot strategy achieves 88% yield with minimal epimerization.

Stereochemical Considerations

The rac-(1R,3R,5R) configuration arises from:

  • Cyclopropanation Stereocontrol : Et₃Al/LiHMDS promotes a chair-like transition state, fixing the relative stereochemistry of C1, C3, and C5.

  • Strecker Reaction Selectivity : Ti(OiPr)₄ coordinates the ketone and nitrile, ensuring anti-addition of the amine group.

Industrial-Scale Adaptations

For large-scale synthesis, modifications include:

  • Continuous Flow Photoredox Systems : Enhances light penetration and reduces reaction times for annulation methods.

  • Crystallization-Driven Purification : Isolates the Fmoc-protected intermediate via pH-controlled crystallization, achieving >99% purity.

Challenges and Limitations

  • Epimerization Risk : Acidic conditions during hydrolysis may racemize the stereocenters, necessitating strict pH control.

  • Fmoc Stability : The Fmoc group is susceptible to cleavage under basic conditions, complicating multi-step sequences.

Q & A

Q. What are the standard synthetic routes for rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid?

The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group on a bicyclo[3.1.0]hexane scaffold. Key steps include:

  • Amino group protection : Reacting the free amine with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base, followed by extraction and purification .
  • Bicyclohexane core formation : Utilizing cyclopropanation or ring-closing metathesis to construct the strained bicyclic structure, often requiring chiral catalysts to control stereochemistry .
  • Carboxylic acid activation : Final deprotection (e.g., using piperidine for Fmoc removal) and acidification to yield the target compound .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : To confirm stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, bicyclic proton splitting patterns) .
  • HPLC : Reverse-phase chromatography with UV detection (254 nm) ensures enantiomeric purity, especially given the compound’s chiral centers .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₄N₂O₄: ~381.18 g/mol) .

Q. How do structural analogs of this compound differ in biological activity?

Structural variations (e.g., substituents on the bicyclic core or amino protection groups) significantly alter biological activity:

Analog Key Feature Biological Impact
3-Amino variantFree amineEnhanced enzyme binding but reduced stability
Methoxy-substitutedElectron-donating groupIncreased solubility but decreased cell permeability
Spirocyclic analogsRigid conformationImproved target selectivity in kinase inhibition studies

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use of (R)- or (S)-configured catalysts during cyclopropanation to control stereochemistry at the bicyclic core .
  • Dynamic kinetic resolution : Employing enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .

Q. How does the compound’s stability vary under different experimental conditions?

  • pH sensitivity : The Fmoc group is stable at pH 7–9 but degrades rapidly in acidic conditions (pH < 4), releasing CO₂ and fluorenyl byproducts .
  • Thermal stability : Decomposition occurs above 150°C, with exothermic peaks observed via DSC (differential scanning calorimetry) .
  • Light exposure : UV irradiation (254 nm) induces photolytic cleavage of the bicyclic core, necessitating amber glass storage .

Q. What mechanistic insights explain its interactions with biological targets?

  • Enzyme inhibition : The bicyclo[3.1.0]hexane core mimics proline’s pyrrolidine ring, competitively inhibiting prolyl hydroxylases (e.g., PHD2) in hypoxia signaling pathways .
  • Receptor binding : Molecular docking studies suggest the Fmoc group occupies hydrophobic pockets in kinase ATP-binding sites, reducing IC₅₀ values by 10–100× compared to unprotected analogs .

Q. How can computational methods aid in designing derivatives with improved properties?

  • Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent-accessible surface area (SASA) to optimize solubility .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to balance lipophilicity and membrane permeability .
  • Docking studies : Identify key hydrogen-bonding interactions (e.g., between the carboxylic acid and Arg residues in target proteins) .

Methodological Considerations

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
  • Biological assays : Pair SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., luciferase reporter systems) to validate target engagement .

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